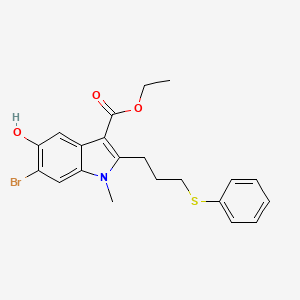

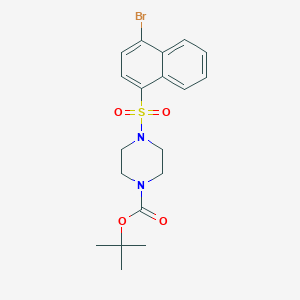

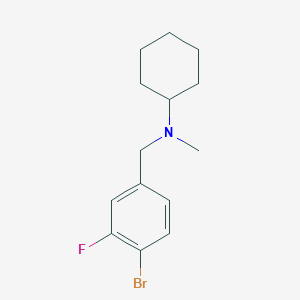

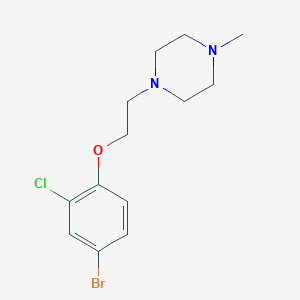

![molecular formula C13H19ClN4 B1408199 [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride CAS No. 1993010-50-6](/img/structure/B1408199.png)

[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride

Overview

Description

“[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride” is a compound that has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . It is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been recognized for its high metabolic stability and selectivity over TDO and CYP enzymes .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. For instance, a reaction of N-alkyl/aryl-N’- (4H-1,2,4-triazol-3-yl) amidines with N,N-dimethylphosphoramic dichloride in the presence of triethylamine (TEA) in refluxing 1,4-dioxane has been used .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis

The compound has been found to exhibit certain chemical reactions. For instance, it has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The compound has been recognized for its high metabolic stability and selectivity over TDO and CYP enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been studied. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .Scientific Research Applications

Chemical Synthesis and Cyclization Processes

Research has shown that [1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride can be synthesized through oxidative cyclization processes. For instance, oxidative cyclization of pyridinyl guanidine derivatives using specific reagents has led to the formation of triazolopyridine derivatives (Ishimoto, Nagata, Murabayashi, & Ikemoto, 2015). Another study demonstrated the synthesis of functionalized building blocks based on tetrahydro[1,2,4]triazolo[4,3-a]pyridine, showing potential utility as motifs for compound design in pharmacology (Mishchuk et al., 2016).

Structural and Optical Properties

The structural and optical properties of triazolopyridine derivatives have been extensively studied. Dymińska et al. (2022) characterized the vibrational spectra and molecular structure of a new triazolopyridine derivative, offering insights into its potential applications in materials science and pharmacology (Dymińska et al., 2022).

Electroluminescent Properties

The electroluminescent properties of triazolopyridine-based materials have been explored for their potential use in organic light-emitting diodes (OLEDs). Kang et al. (2017) synthesized triazolopyridine-based bipolar red host materials, demonstrating their suitability for use in red phosphorescent OLEDs, indicating a significant application in display technology (Kang et al., 2017).

Synthesis for Antimicrobial and Antitumor Activities

Triazolopyridine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones and evaluated their effects against various cancer cell lines, indicating their potential in cancer therapy (Riyadh, 2011).

Pharmaceutical Applications

The compound's derivatives have been identified as having multiple pharmaceutical applications, especially owing to their biological activity. El-Kurdi et al. (2021) synthesized and characterized triazolopyridine compounds and discussed their potential pharmaceutical applications (El-Kurdi et al., 2021).

Mechanism of Action

The compound has been found to inhibit the catalytic activity of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumour microenvironment leads to a dysregulation of this balance, and to an escape of the tumour cells from immune control .

Future Directions

properties

IUPAC Name |

1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4.ClH/c14-13(7-3-1-4-8-13)10-12-16-15-11-6-2-5-9-17(11)12;/h2,5-6,9H,1,3-4,7-8,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUHLWIRBFJABQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2=NN=C3N2C=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

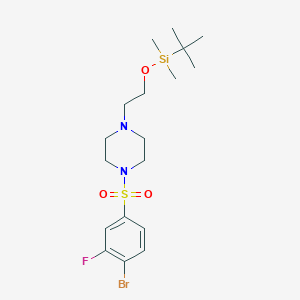

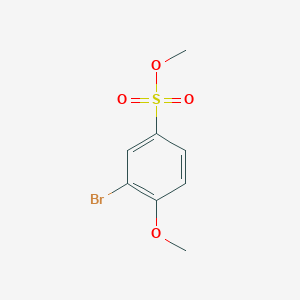

![Ethyl 8-cyano-7-methoxy-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408119.png)